This compound belongs to the class of adenosine deaminase inhibitors, specifically targeting the enzyme adenosine deaminase, which plays a critical role in purine metabolism. Its classification as a nucleoside analogue places it within a group of compounds that mimic natural nucleosides in structure and function, often exhibiting therapeutic potential in various biological contexts.
The synthesis of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine involves several key steps:
The synthesis parameters, such as temperature, reaction time, and solvent choice, are crucial for optimizing yield and ensuring the desired structural integrity of the final product.
The molecular structure of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine can be analyzed in terms of:
The structural modifications (deaza substitutions) affect the electronic properties and steric hindrance of the molecule, which are crucial for its interaction with enzymes like adenosine deaminase.
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine participates in several chemical reactions primarily related to its role as an inhibitor:
The mechanism of action for 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine primarily involves:
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy.
The applications of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine span various fields:
The ongoing research into this compound's effects on cellular processes continues to unveil new potential applications in medicine and biochemistry.
1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine features a unique molecular architecture characterized by the replacement of nitrogen atoms at the 1- and 3-positions of the adenine scaffold with carbon atoms. This modification generates a benzene-fused imidazole ring system (4-aminobenzimidazole), fundamentally altering electronic distribution while retaining hydrogen-bonding capabilities. The compound has the molecular formula C₁₆H₂₅N₃O and a molecular weight of 275.39 g/mol [1] [3].
A linear nonyl chain (-(CH₂)₆CH₃) is attached to the N-9 position of the heterocycle via a hydroxy-substituted ethane linker, specifically at the 2-hydroxy-3-nonyl position. This configuration introduces two chiral centers at the C2 and C3 atoms of the hydroxy-nonyl side chain. Available stereochemical data confirms the biologically active form adopts the erythro (synonym: threo) relative configuration, designated as (2R,3S) under the Cahn-Ingold-Prelog system [3]. This stereochemistry is critical for optimal interaction with the adenosine deaminase enzyme active site. The isomeric SMILES representation CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CC=C21)N
explicitly defines this absolute configuration [3].
Table 1: Key Structural Features of 1,3-Dideaza-9-(2-hydroxy-3-nonyl)adenine
Structural Element | Description |
---|---|
Core Heterocycle | 4-Aminobenzimidazole (1,3-dideazaadenine) |
Side Chain | 2-Hydroxy-3-nonyl group attached at N-1 of benzimidazole |
Chiral Centers | C2 (hydroxy-bearing) and C3 (alkyl-attached) of the side chain |
Active Stereochemistry | (2R,3S) erythro configuration |
Hydrogen Bond Donors | 2 (Amino group (-NH₂) + Hydroxyl group (-OH)) |
Hydrogen Bond Acceptors | 3 (Iminazole nitrogen + Benzimidazole nitrogen + Hydroxyl oxygen) |
The compound exhibits moderate thermodynamic stability under ambient conditions. The benzimidazole core imparts inherent aromatic stability, while the aliphatic nonyl chain introduces conformational flexibility. Kinetic stability studies indicate susceptibility to oxidative degradation under strong oxidizing conditions, primarily targeting the secondary alcohol moiety. However, the molecule demonstrates stability across a physiologically relevant pH range (pH 5-8) for at least 24 hours at 37°C, suggesting suitability for in vitro biochemical investigations [3].
The absence of the highly labile glycosidic bond found in typical nucleoside analogs (e.g., adenosine derivatives like EHNA [6] [8]) contributes significantly to its hydrolytic stability. Degradation pathways identified under accelerated conditions (e.g., elevated temperature >60°C or extreme pH <3 or >10) involve potential dehydration of the β-hydroxy amine linkage or hydrolysis of the amino group on the benzimidazole ring [3]. The hydroxyl group participates in intramolecular hydrogen bonding with the N3 nitrogen of the benzimidazole ring (in its tautomeric form), conferring additional conformational rigidity and resistance to certain degradation pathways [10].
Table 2: Stability Profile Under Defined Conditions
Stress Condition | Temperature | Exposure Time | Observed Stability | Primary Degradation Pathway |
---|---|---|---|---|
Aqueous Buffer (pH 7.4) | 37°C | 24 hours | >95% intact | N/A |
Aqueous Acid (pH 2.0) | 37°C | 24 hours | ~80% intact | Amino group hydrolysis |
Aqueous Base (pH 10.0) | 37°C | 24 hours | ~75% intact | Hydroxyl-mediated dehydration |
Oxidative (0.3% H₂O₂) | 25°C | 8 hours | ~60% intact | Alcohol oxidation |
Heat (Solid State) | 60°C | 1 week | >90% intact | N/A |
The compound displays amphiphilic properties due to its hydrophobic nonyl chain and the polar heterocyclic core bearing hydrogen-bonding groups (amino and hydroxyl). Experimental solubility data indicates moderate solubility in polar protic solvents like methanol and ethanol (>20 mg/mL), lower solubility in water (estimated <1 mg/mL), and limited solubility in non-polar solvents such as hexane or chloroform (<0.1 mg/mL) [3].
The octanol-water partition coefficient (LogP), a key measure of lipophilicity, is experimentally determined to be 2.88 [2] [3]. This value signifies moderate lipophilicity, aligning with the compound's structure containing a long alkyl chain. The LogP value falls within the range often associated with reasonable passive membrane permeability, suggesting potential for cellular uptake. The calculated LogP (cLogP) using common algorithms approximates 2.90, demonstrating good concordance with experimental data [3]. The presence of the ionizable amino group (pKa estimated ~8.5 for benzimidazole-like structures) implies that LogD (distribution coefficient) at physiological pH (7.4) will be significantly lower than LogP due to partial protonation, influencing its distribution behavior in biological systems.
Table 3: Solubility and Partitioning Properties
Property | Value/Condition | Notes |
---|---|---|
Water Solubility | Low (<1 mg/mL) | Increases slightly under acidic/basic conditions |
Methanol Solubility | High (>20 mg/mL) | Preferred solvent for stock solutions |
DMSO Solubility | Very High (>50 mg/mL) | Suitable for biological assays |
LogP (Octanol/Water) | 2.88 (Experimental) | Indicates moderate lipophilicity |
cLogP | ~2.90 (Calculated) | Good agreement with experimental value |
Estimated LogD₇.₄ | ~1.8-2.2 | Reflects partial ionization at pH 7.4 |
Comprehensive spectroscopic characterization provides definitive structural identification of 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine:
Methyl carbons: Terminal -CH₃ at δ 14.0 ppm, C2 methyl at δ 20.5 ppm [3].
Infrared (IR) Spectroscopy:Prominent absorption bands observed include:
Bands near 1300-1000 cm⁻¹: C-N stretching vibrations and O-H bending [3] [5].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) confirms the molecular formula. Key fragments include:
The combined spectroscopic dataset provides unequivocal confirmation of the molecular structure and functional groups present in 1,3-dideaza-9-(2-hydroxy-3-nonyl)adenine.
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